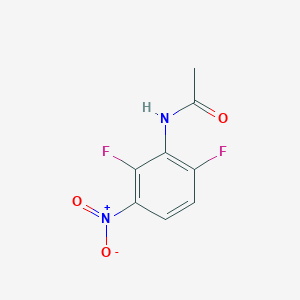
Perfluorodecanamide
Übersicht
Beschreibung
Perfluorodecanamide is a chemical compound that falls within the broader category of perfluorinated and semifluorinated polymers. These compounds are characterized by their perfluoroalkyl and/or semifluoroalkyl side chains, typically denoted as a CF3(CF2)m−1(CH2)n moiety. The unique properties of perfluorodecanamide, such as low surface energy, high thermal stability, and chemical inertness, make it an interesting subject for various applications in materials science and chemical synthesis .
Synthesis Analysis
The synthesis of perfluorodecanamide and related compounds involves several methodologies. One approach utilizes living/controlled polymerization to create well-defined structures, including homopolymers and block copolymers with perfluoroalkyl segments . Another method employs perfluoro acid anhydrides as a source for perfluoroalkylation, leading to the formation of perfluoroalkylated N-heterocycles, which are valuable in the development of drug candidates and agrochemicals . Additionally, perfluoroalkyl sulfides, which could be precursors to perfluorodecanamide, are synthesized using thiosulfonates with perfluoroalkylating reagents under mild conditions .
Molecular Structure Analysis
The molecular structure of perfluorodecanamide is not directly discussed in the provided papers. However, the structure of related perfluorinated compounds can be characterized using techniques such as X-ray crystallography, as demonstrated in the synthesis of macrocycles from perfluoro-4-isopropylpyridine . These structural analyses are crucial for understanding the properties and reactivity of perfluorinated compounds.
Chemical Reactions Analysis
Perfluorodecanamide and its derivatives participate in various chemical reactions. For instance, perfluoroalkylated benzenes and pyridines can be synthesized through a cationic Rh(I)/modified BINAP-catalyzed [2 + 2 + 2] cycloaddition, which is chemo- and regioselective . The perfluoroalkylsulfonyl (PFS) linker has been used for the deoxygenation of phenols, showcasing the versatility of perfluorinated compounds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluorodecanamide are inferred from the general characteristics of perfluorinated polymers. These materials exhibit remarkably low surface energies, low friction coefficients, and strong incompatibility with conventional hydrocarbon-based polymers. They are also known for their high thermal stability and chemical inertness, which make them suitable for high-performance applications . The self-organization of polymers with perfluorinated components leads to the formation of nanoscale molecular assemblies, which can be manipulated by non-FL polymer chains to change shape, form, and size .
Wissenschaftliche Forschungsanwendungen
Artificial Blood Substitute
Perfluorodecanamide derivatives, specifically Perfluorodecalin (a perfluorocarbon), have been explored for their potential as artificial blood substitutes due to their capacity to dissolve and transport large amounts of oxygen. Clinical studies conducted in Japan involving a blood substitute named Fluosol-DA, an emulsified mixture of perfluorodecalin and perfluorotripropylamine, demonstrated promising oxygen-supplying effects. This research marked an important step in developing safe and effective blood substitutes, although additional trials were suggested to ensure safety and efficacy (Mitsuno, Ohyanagi, & Naito, 1982).
Ophthalmic Surgery
Perfluorodecalin (PFD) has found applications in ophthalmic surgery as a tool for maneuvering intraocular tissues and as a short- or medium-term vitreous substitute. It's known for its high specific weight and immiscibility with water. Studies on primary cultures of rat retina revealed that PFD could modify the arrangement of retinal cells and induce loss of neurites, suggesting its significant impact on retinal tissue during ophthalmic procedures (Malchiodi-Albedi et al., 1998).
Photodynamic Therapy in Cancer Treatment
Perfluorodecanamide derivatives have also been investigated for enhancing the efficacy of photodynamic therapy, a treatment method that uses photosensitizing agents alongside light to kill cancer cells. The presence of perfluorocarbons like perfluorodecalin was found to significantly enhance the oxygenation of tumor tissue, thereby increasing the efficiency of photodynamic therapy. This approach is particularly promising for treating bladder urothelial carcinoma lesions, given the specific accumulation of hypericin (a photosensitizing agent) in these lesions and the suitability of the bladder for instillation with perfluorocarbons (Kamuhabwa, Huygens, Roskams, & de Witte, 2006).
Ultrasound Imaging
Perfluorodecalin and related perfluorochemicals (PFCs) have been utilized as contrast agents in ultrasound imaging to enhance the visualization of structures or fluids within the body. Studies have shown that PFCs like Fluosol-DA 20% can produce significant enhancement of liver, spleen, and tumor visibility during ultrasound imaging, facilitating the detection of lesions and improving diagnostic accuracy (Mattrey et al., 1987).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F19NO/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h(H2,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCMYBRWOIPANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382068 | |
| Record name | nonadecafluorodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nonadecafluorodecanamide | |
CAS RN |
307-40-4 | |
| Record name | nonadecafluorodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)








![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)